Increased Lipophilicity Drives Superior CNS Permeability Potential vs. Unsubstituted Indan-1-amine
The 7‑bromo substituent significantly elevates lipophilicity relative to the unsubstituted 2,3‑dihydro‑1H‑inden‑1‑amine. The computed XLogP3 for 7‑bromo‑2,3‑dihydro‑1H‑inden‑1‑amine is 1.9, compared to 1.5 for the parent indan‑1‑amine [1][2]. This +0.4 log unit increase is expected to improve passive membrane permeability and blood‑brain barrier penetration, a critical parameter for CNS‑targeted probe and lead development. Among bromo‑regioisomers, the 7‑position offers a distinct steric profile that influences both lipophilicity and metabolic stability, though direct comparative experimental LogP data for the 5‑ and 4‑bromo isomers are not yet available in the primary literature.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2,3-Dihydro-1H-inden-1-amine (unsubstituted), XLogP3 = 1.5 |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity is a key driver for CNS penetration; procurement of the 7‑bromo derivative ensures a scaffold with inherently better passive permeability than the unsubstituted parent, guiding more efficient lead optimization.
- [1] PubChem Compound Summary for CID 66922464, 7-Bromo-2,3-dihydro-1H-inden-1-amine. XLogP3-AA = 1.9. View Source
- [2] PubChem Compound Summary for CID 34698-41-4, 2,3-Dihydro-1H-inden-1-amine. XLogP3 = 1.5. View Source
